(5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid
CAS No.: 1316754-64-9
Cat. No.: VC2719899
Molecular Formula: C9H15NO4S
Molecular Weight: 233.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1316754-64-9 |
|---|---|
| Molecular Formula | C9H15NO4S |
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | (5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid |
| Standard InChI | InChI=1S/C9H15NO4S/c11-9(12)8-5-4-7-3-1-2-6-15(13,14)10(7)8/h7-8H,1-6H2,(H,11,12)/t7-,8-/m0/s1 |
| Standard InChI Key | QMGGDDYSPVNMOC-YUMQZZPRSA-N |
| Isomeric SMILES | C1CCS(=O)(=O)N2[C@@H](C1)CC[C@H]2C(=O)O |
| SMILES | C1CCS(=O)(=O)N2C(C1)CCC2C(=O)O |
| Canonical SMILES | C1CCS(=O)(=O)N2C(C1)CCC2C(=O)O |
Introduction
Chemical Properties and Structure
The chemical structure of (5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid features a bicyclic system with specific stereochemistry. The molecule contains a fused ring system comprising a pyrrolidine ring and a thiazepine ring with a sulfone (SO2) group. The carboxylic acid functional group is attached at the 8-position, which is one of the two stereocenters present in the molecule .
Basic Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H15NO4S |
| Molecular Weight | 233.29 g/mol |
| Structural Classification | Bicyclic heterocycle, Thiazepine derivative |
| Functional Groups | Carboxylic acid, Sulfone, Tertiary amine |
| Number of Stereocenters | 2 (at positions 5a and 8) |
| Stereochemistry | (5aS,8S) |
The compound is fully saturated (octahydro designation), implying that it has no double bonds in its structure, which influences its physical properties such as solubility and boiling point .
Chemical Identifiers and Structural Representations
Multiple chemical identifiers are used to represent the structure of this compound:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C9H15NO4S/c11-9(12)8-5-4-7-3-1-2-6-15(13,14)10(7)8/h7-8H,1-6H2,(H,11,12)/t7-,8-/m0/s1 |
| InChIKey | QMGGDDYSPVNMOC-YUMQZZPRSA-N |
| Canonical SMILES | C1CCS(=O)(=O)N2C(C1)CCC2C(=O)O |
| Isomeric SMILES | C1CCS(=O)(=O)N2C@@HCC[C@H]2C(=O)O |
These identifiers provide standardized ways to represent the compound's structure, particularly important for database searches and computational studies of the molecule .
Stereochemistry
The stereochemistry of (5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid is a critical aspect of its structure, with two defined stereocenters at positions 5a and 8, both in the S configuration. This specific stereochemical arrangement significantly influences the compound's three-dimensional structure, which in turn affects its biological activity and interactions with potential targets .
Significance of Stereochemistry
The defined stereochemistry at positions 5a and 8 determines the spatial arrangement of atoms around these chiral centers, which can significantly impact:
The S configuration at both centers indicates a specific handedness that must be maintained for the intended biological activity, making stereochemical control during synthesis particularly important .
Structural Confirmation Methods
Confirmation of the correct stereochemistry in such compounds often relies on various analytical techniques:
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Single-crystal X-ray diffraction, which provides unambiguous evidence of the three-dimensional structure
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Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with techniques such as NOE (Nuclear Overhauser Effect) that can establish spatial relationships between atoms
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Circular Dichroism (CD) spectroscopy, which can determine the absolute configuration of chiral molecules
According to the literature, single-crystal X-ray data has been used to confirm the structure of various azepine derivatives, and similar techniques would likely be employed to verify the stereochemistry of this compound .
Biological Activities
The potential biological activities of (5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid can be inferred from its structural characteristics and related compounds, though specific biological data for this exact compound is limited in the search results.
Possible Research Applications
The compound could be investigated for:
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Biochemical research to study mechanisms involving thiazepines in biological systems
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As a tool compound to probe specific biological pathways
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In structure-based drug design efforts targeting specific protein families
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Development of pharmaceutical agents with improved specificity and reduced side effects
Research on related heterocyclic compounds has shown potential in various therapeutic areas, suggesting that this compound may also have unexplored biological activities worth investigating .
Future Research Directions
Given the structural features and potential applications of (5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid, several promising research directions warrant further exploration.
Structure-Activity Relationship Studies
Further investigation into the structure-activity relationships of this compound and its derivatives could provide valuable insights for drug discovery:
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Synthesis of analogues with modifications at key positions to determine essential structural features for activity
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Investigation of the impact of different stereochemistry on biological activity
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Exploration of bioisosteric replacements for the carboxylic acid or sulfone groups
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Development of more selective compounds based on the core structure
Such studies could lead to the identification of more potent and selective compounds for specific therapeutic applications.
Advanced Synthetic Methodologies
Development of improved synthetic routes to access this compound and related structures more efficiently could accelerate research in this field:
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Application of novel catalytic methods for stereoselective synthesis
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Exploration of green chemistry approaches to reduce environmental impact
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Development of multicomponent reactions for rapid access to structural analogs
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Investigation of flow chemistry techniques for scaled-up production
Advances in synthetic methodologies would facilitate the preparation of diverse libraries of compounds for biological evaluation.
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